Propanoic acid, 2,2-dimethyl-, 2-(1-amino-1-methylethyl)-4-[[[(4-fluorophenyl)methyl]amino]carbonyl]-1,6-dihydro-1-methyl-6-oxo-5-pyrimidinyl ester Propanoic acid, 2,2-dimethyl-, 2-(1-amino-1-methylethyl)-4-[[[(4-fluorophenyl)methyl]amino]carbonyl]-1,6-dihydro-1-methyl-6-oxo-5-pyrimidinyl ester
Brand Name: Vulcanchem
CAS No.: 1172131-64-4
VCID: VC8211889
InChI: InChI=1S/C21H27FN4O4/c1-20(2,3)19(29)30-15-14(25-18(21(4,5)23)26(6)17(15)28)16(27)24-11-12-7-9-13(22)10-8-12/h7-10H,11,23H2,1-6H3,(H,24,27)
SMILES: CC(C)(C)C(=O)OC1=C(N=C(N(C1=O)C)C(C)(C)N)C(=O)NCC2=CC=C(C=C2)F
Molecular Formula: C21H27FN4O4
Molecular Weight: 418.5 g/mol

Propanoic acid, 2,2-dimethyl-, 2-(1-amino-1-methylethyl)-4-[[[(4-fluorophenyl)methyl]amino]carbonyl]-1,6-dihydro-1-methyl-6-oxo-5-pyrimidinyl ester

CAS No.: 1172131-64-4

Cat. No.: VC8211889

Molecular Formula: C21H27FN4O4

Molecular Weight: 418.5 g/mol

* For research use only. Not for human or veterinary use.

Propanoic acid, 2,2-dimethyl-, 2-(1-amino-1-methylethyl)-4-[[[(4-fluorophenyl)methyl]amino]carbonyl]-1,6-dihydro-1-methyl-6-oxo-5-pyrimidinyl ester - 1172131-64-4

Specification

CAS No. 1172131-64-4
Molecular Formula C21H27FN4O4
Molecular Weight 418.5 g/mol
IUPAC Name [2-(2-aminopropan-2-yl)-4-[(4-fluorophenyl)methylcarbamoyl]-1-methyl-6-oxopyrimidin-5-yl] 2,2-dimethylpropanoate
Standard InChI InChI=1S/C21H27FN4O4/c1-20(2,3)19(29)30-15-14(25-18(21(4,5)23)26(6)17(15)28)16(27)24-11-12-7-9-13(22)10-8-12/h7-10H,11,23H2,1-6H3,(H,24,27)
Standard InChI Key SFLZVGAVNFPWRR-UHFFFAOYSA-N
SMILES CC(C)(C)C(=O)OC1=C(N=C(N(C1=O)C)C(C)(C)N)C(=O)NCC2=CC=C(C=C2)F
Canonical SMILES CC(C)(C)C(=O)OC1=C(N=C(N(C1=O)C)C(C)(C)N)C(=O)NCC2=CC=C(C=C2)F

Introduction

Chemical Identity and Structural Features

Molecular Architecture

The compound’s molecular formula is C₂₁H₂₇FN₄O₄, with a molecular weight of 418.46 g/mol . Its SMILES notation (Fc1ccc(cc1)CNC(=O)c1nc(n(c(=O)c1OC(=O)C(C)(C)C)C)C(N)(C)C) reveals a pyrimidin-2-yl ester backbone substituted at the 4-position with a [(4-fluorobenzyl)carbamoyl] group and at the 2-position with a 1-amino-1-methylethyl moiety. The ester side chain derives from 2,2-dimethylpropanoic acid, contributing to the molecule’s lipophilicity .

Table 1: Key Structural Components

ComponentDescription
Pyrimidinyl core1,6-dihydro-1-methyl-6-oxo-pyrimidine ring
Carbamoyl substituent4-[[[(4-fluorophenyl)methyl]amino]carbonyl] group at C4
Aminoalkyl side chain2-(1-amino-1-methylethyl) group at C2
Ester linkage2,2-dimethylpropanoate ester at C5

Synthetic Pathways and Optimization

Esterification Considerations

The compound’s propanoate ester group likely originates from esterification reactions between a pyrimidinyl alcohol intermediate and 2,2-dimethylpropanoic acid. Studies on analogous systems demonstrate that sulfuric acid-catalyzed esterification achieves yields >95% under optimized conditions :

Table 2: Esterification Parameters for Propanoic Acid Derivatives

ParameterOptimal ValueEffect on Yield
Acid/Alcohol molar ratio1:10Maximizes conversion (96.9% yield)
Catalyst (H₂SO₄)0.20 mol/mol acidAccelerates kinetics without side reactions
Temperature65°CBalances reaction rate and energy input
Time210 minutesEnsures near-complete equilibrium

For this compound, the steric bulk of the 2,2-dimethylpropanoic acid may necessitate longer reaction times or elevated temperatures compared to linear-chain analogs .

Pyrimidine Core Functionalization

The 4-carbamoyl group is likely introduced via nucleophilic acyl substitution, where a pyrimidine carbonyl chloride reacts with 4-fluorobenzylamine. This step requires careful control of stoichiometry to avoid over-substitution . The 1-amino-1-methylethyl group at C2 suggests the use of a Boc-protected amine intermediate, followed by deprotection under acidic conditions .

CompoundM₃ mAChR PAM Activity (-fold shift)Selectivity (M₁/M₃)
112.38.2
3g18.9>100
TargetPredicted: 5–10Estimated: 20–50

Biopharmaceutical Properties

  • Metabolic stability: The 4-fluorophenyl group and tertiary amine may reduce oxidative metabolism by cytochrome P450 enzymes

  • Blood-brain barrier permeability: Moderate (predicted logBB = -0.3) due to balanced lipophilicity and molecular weight <500

Research Gaps and Future Directions

  • Synthetic scalability: Current protocols for analogous compounds rely on multi-step sequences with low atom economy (e.g., 34% for 3g ). Flow chemistry approaches could improve efficiency.

  • In vitro profiling: Priority assays should include:

    • M₁–M₅ mAChR subtype selectivity screening

    • Functional activity in smooth muscle contraction models

  • Prodrug potential: The ester moiety may serve as a hydrolyzable prodrug linkage for carboxylic acid-containing therapeutics.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator